molecular formula C26H25NO5 B2744469 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 845986-69-8

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2744469
CAS No.: 845986-69-8
M. Wt: 431.488
InChI Key: HOZBPQCXNCLROF-UHFFFAOYSA-N
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Description

8-((Benzyl(methyl)amino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic chromone derivative characterized by a 4H-chromen-4-one core substituted at the 2-, 3-, 7-, and 8-positions. The 8-position features a benzyl(methyl)aminomethyl group, while the 3-position is substituted with a 2-methoxyphenoxy moiety. This compound is structurally related to isoflavonoids and chromones, which are known for diverse biological activities, including estrogenic and anticancer effects .

Key structural attributes:

  • 2-Methyl group: Enhances steric stability and influences ring conformation.
  • 3-(2-Methoxyphenoxy) group: Introduces polarity via the ether linkage and electron-donating methoxy substituent.

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-17-25(32-23-12-8-7-11-22(23)30-3)24(29)19-13-14-21(28)20(26(19)31-17)16-27(2)15-18-9-5-4-6-10-18/h4-14,28H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZBPQCXNCLROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic derivative of chromenone, a class of compounds known for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C20H24N2O5\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{5}

This compound features a chromenone core with a benzyl(methyl)amino group and a methoxyphenoxy substituent, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Signal Transduction Modulation : It interacts with signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, affecting processes like cell proliferation and apoptosis.

Pharmacological Effects

Preliminary studies indicate that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : It has been studied for its potential to reduce inflammation in various models, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Research suggests that the compound may induce apoptosis in cancer cells, particularly through the modulation of apoptotic pathways.

In Vitro Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that this compound can significantly reduce cell viability in MDA-MB-231 breast cancer cells. The compound induced apoptosis through caspase activation and mitochondrial pathway modulation .
  • Anti-inflammatory Effects : A study assessed the anti-inflammatory effects of this compound on RAW 264.7 macrophages. The results indicated a marked decrease in nitric oxide production upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

In Vivo Studies

  • Animal Models : In vivo studies have shown that administering this compound in mouse models of arthritis resulted in reduced paw swelling and decreased levels of inflammatory cytokines, indicating its efficacy in managing inflammatory conditions .
  • Toxicological Assessment : Toxicological studies revealed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted during acute toxicity tests in rodents .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameStructureBiological Activity
7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-oneStructureAnti-inflammatory, anticancer
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-oneStructureAntimicrobial, anticancer

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to other chromenone derivatives.

Comparison with Similar Compounds

Structural Analogues and Their Features

The following compounds share structural similarities with the target molecule, differing primarily in substituents at the 3-, 8-, and 2-positions:

8-[(N,N-Dimethylamino)methyl]-7-hydroxy-3-phenyl-2-methyl-4H-chromen-4-one (5f)
  • 3-Position : Phenyl group (lacks oxygen linkage).
  • 8-Position: Dimethylaminomethyl group.
  • Properties : Melting point 174–176°C; moderate yield (78%) via Mannich reaction .
  • Key Difference: The absence of a phenoxy group reduces polarity compared to the target compound.
8-[(N,N-Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (5g)
  • 3-Position : 4-Methoxyphenyl (electron-donating para-methoxy group).
  • Properties : Melting point 168–170°C; higher yield (81%) .
  • Key Difference : The para-methoxy substituent enhances resonance stabilization but lacks the steric effects of the ortho-methoxy group in the target compound.
8-{[Cyclohexyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
  • 8-Position: Cyclohexyl(ethyl)aminomethyl group.
  • Properties : Molecular weight 407.51 g/mol; higher lipophilicity due to the cyclohexyl group .
7-Hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (2t)
  • 8-Position : 2-Methylpiperidinyl group (bulky, cyclic amine).
  • Properties : Melting point 141–143°C; low yield (17%) .
Table 1: Comparative Data for Selected Chromone Derivatives
Compound Name 3-Substituent 8-Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological Notes
Target Compound 2-Methoxyphenoxy Benzyl(methyl)aminomethyl 407.51* Not reported Potential enhanced lipophilicity
5f Phenyl Dimethylaminomethyl ~350 (estimated) 174–176 Moderate estrogenic activity
5g 4-Methoxyphenyl Dimethylaminomethyl ~380 (estimated) 168–170 Improved solubility vs. 5f
8-{[Cyclohexyl(ethyl)amino]methyl} 2-Methoxyphenyl Cyclohexyl(ethyl)aminomethyl 407.51 Not reported High lipophilicity
2t 4-Methoxyphenyl 2-Methylpiperidinylmethyl ~390 (estimated) 141–143 Low yield, steric hindrance

*Molecular weight estimated based on structural analogs.

Key Observations:

Substituent Effects on Solubility: The 3-(2-methoxyphenoxy) group in the target compound increases polarity compared to phenyl or 4-methoxyphenyl substituents due to the ether oxygen .

Synthetic Yields :

  • Mannich reaction-derived analogs (e.g., 5f, 5g) show moderate-to-high yields (78–87%), while bulkier substituents (e.g., 2t) result in lower yields (17%) due to steric challenges .

Biological Implications: Phenoxy vs. Phenyl: The phenoxy group in the target compound may facilitate hydrogen bonding with biological targets, contrasting with the hydrophobic interactions of phenyl groups . Aminoalkyl Substituents: Benzyl(methyl)amino groups could enhance binding to hydrophobic pockets in enzymes or receptors compared to smaller amines .

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